Designated Bedaquiline Impurity Reference Standard vs. Unspecified Quinolin-2-one Intermediates
3-Benzyl-6-bromo-1H-quinolin-2-one is specifically designated as Bedaquiline Fumarate Impurity 4, a critical reference standard for analytical method development and quality control in the production of the antitubercular drug bedaquiline . This designation provides a quantifiable and regulatory-driven purpose that is absent for generic 6-bromo-3-benzylquinolin-2-one analogs. The compound is supplied with a Certificate of Analysis (COA) and characterized to a high purity, typically 98.33%, ensuring its suitability as a reference material .
| Evidence Dimension | Regulatory Application and Purity |
|---|---|
| Target Compound Data | Bedaquiline Impurity 4; Purity: 98.33% |
| Comparator Or Baseline | Generic 6-bromo-3-benzylquinolin-2-one derivatives (unspecified impurities) |
| Quantified Difference | Designated as a specific impurity standard with documented purity, unlike generic analogs. |
| Conditions | Analytical method development, method validation (AMV), and quality control (QC) for bedaquiline production. |
Why This Matters
This designation quantifies a unique, application-specific value for procurement in regulated pharmaceutical analysis and manufacturing environments.
